![molecular formula C14H13BrN4O2 B2914961 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide CAS No. 1280844-11-2](/img/structure/B2914961.png)
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a bromo-pyrazole, a cyanocyclobutyl, and a furan-2-carboxamide . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the exact synthesis route for this compound isn’t available, it’s likely that it involves several steps, each introducing a different functional group. For instance, bromo-pyrazoles can be synthesized from pyrazoles via bromination . The cyanocyclobutyl group could potentially be introduced through a nitrile addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromo-pyrazole would likely contribute to the compound’s polarity, while the cyclobutyl group could add some rigidity to the structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For example, the bromo group on the pyrazole could potentially undergo nucleophilic substitution reactions . The nitrile group in the cyanocyclobutyl could be hydrolyzed to a carboxylic acid under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially its boiling point . The nitrile and carboxamide groups could participate in hydrogen bonding, affecting the compound’s solubility .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by El‐Dean et al. (2018) discusses the synthesis of novel heterocyclic compounds, including furo[3,2-e]pyrazolo[3,4-b]pyrazines, which are structurally related to the compound . These compounds are synthesized using reactions with α-halocarbonyl compounds, providing insights into their chemical properties and potential for further pharmacological investigation El‐Dean et al., 2018.
Potential Antiprotozoal Agents
- Research by Ismail et al. (2004) focuses on novel dicationic imidazo[1,2-a]pyridines, including compounds structurally similar to the one , for their potential as antiprotozoal agents. The study provides valuable information on the synthesis and in vitro efficacy against protozoal infections, suggesting potential therapeutic applications Ismail et al., 2004.
Cytotoxicity and Cancer Research
- Hassan et al. (2014) conducted research on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which share a common structural framework with the specified compound. Their work includes evaluating the cytotoxic activity of these compounds against Ehrlich Ascites Carcinoma cells, providing a foundation for potential anticancer applications Hassan et al., 2014.
Analgesic Activity
- A study by Igidov et al. (2022) examines the synthesis and analgesic activity of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides, which are chemically related to the compound of interest. This research provides insights into the potential use of these compounds as pain-relieving agents Igidov et al., 2022.
Fungicidal Applications
- Banba et al. (2013) explore the synthesis and fungicidal activity of various aromatic heterocyclic carboxamides, closely related to the compound . Their findings contribute to understanding the structure-activity relationships and potential use of these compounds as fungicides Banba et al., 2013.
Synthesis and Characterization
- Bobko et al. (2012) describe an efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, compounds structurally akin to the compound . This research offers insights into the versatile synthesis methods for such compounds Bobko et al., 2012.
Novel Synthetic Methodologies
- Morabia and Naliapara (2014) discuss the synthesis of pyrazolo[1,5-a]pyrimidines, which are structurally related to the compound . Their research provides valuable insights into novel one-pot synthesis methodologies for such compounds Morabia & Naliapara, 2014.
Mécanisme D'action
Mode of Action
It contains a pyrazole moiety, which is known to interact with various biological targets . The bromine atom could potentially enhance the compound’s reactivity, allowing it to form covalent bonds with its targets .
Biochemical Pathways
Compounds containing a pyrazole moiety are known to influence a wide range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases .
Result of Action
Compounds containing a pyrazole moiety are known to have a broad range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Safety and Hazards
Propriétés
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2/c15-10-6-17-19(7-10)8-11-2-3-12(21-11)13(20)18-14(9-16)4-1-5-14/h2-3,6-7H,1,4-5,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAFOVPUQFUDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2914878.png)

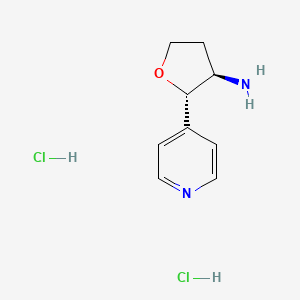

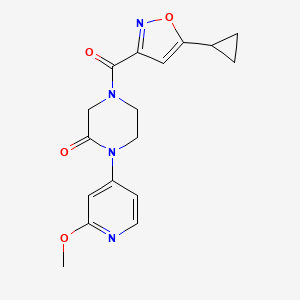
![(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2914887.png)

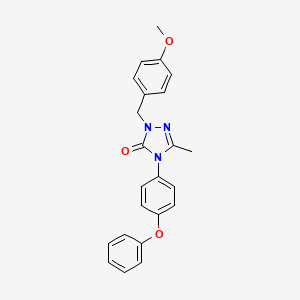



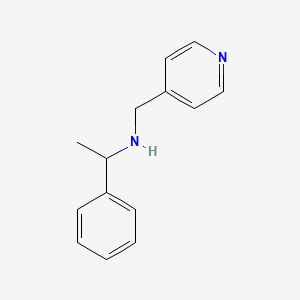
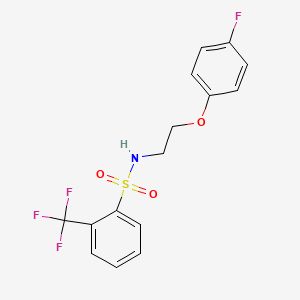
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/no-structure.png)